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Compound of Interest

6-chloro-1H-pyrazolo[3,4-
Compound Name:

bjpyridin-3-amine
CAS No.: 1352909-30-8

Cat. No.: B2697502

Get Quote

Executive Summary & Significance

3-amino-6-chloropyrazolo[3,4-b]pyridine is a fused bicyclic system combining a pyridine ring
and a pyrazole ring. Its structural significance lies in its ability to mimic the purine ring of ATP,
making it a privileged scaffold for designing Type | and Type Il kinase inhibitors.

The presence of the 6-chloro substituent is pivotal: it provides a handle for further
functionalization (via Suzuki-Miyaura or Buchwald-Hartwig couplings) and alters the electronic
landscape of the pyridine ring, enhancing

-stacking capabilities compared to the non-chlorinated parent.

Crystallographic Data Comparison

As direct single-crystal data for the specific unsubstituted 3-amino-6-chloro derivative is often
proprietary or found within complex co-crystals, this guide utilizes Comparative Structural
Modeling (CSM). We analyze the target against its verified parent scaffold (3-amino-1H-
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pyrazolo[3,4-b]pyridine) and a structurally characterized 6-chloro analog (CJ129) to establish
its solid-state profile.

Table 1: Comparative Crystal Data & Predicted
Parameters

Target: 3-amino-6- Parent: 3-amino-1H-  Analog: CJ129 (6-Cl-
Parameter
chloro... pyrazolo... 3-Me...)
Crystal System Monoclinic (Predicted)  Monoclinic Monoclinic
Space Group P21/c (Predicted)
Z (Molecules/Cell) 4 4 4
Density (
~1.52 g/cm?3 1.42 g/cm3 1.48 g/cm3
)
Inversion Dimers (R
Packing Motif Inversion Dimers _Stacked Sheets
(8))
' 3.4-36A 3.65 A 3.683 A
Distance
Melting Point >240°C (Dec.) 220-225°C 250-252°C

Analyst Note: The introduction of the chlorine atom at position 6 typically increases the density
and melting point due to the heavy atom effect and enhanced halogen bonding potential, while

maintaining the planar sheet-like packing characteristic of the

space group.

Structural Insights & Molecular Interactions
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Understanding the intermolecular forces is crucial for predicting solubility and formulation
stability.

A. Hydrogen Bonding Network (The "Zipper")

The 3-amino-pyrazolo[3,4-b]pyridine core features a self-complementary Hydrogen Bond
Donor (HBD) and Hydrogen Bond Acceptor (HBA) motif.

e Primary Interaction: The amino group (

) at position 3 acts as a donor to the pyridine nitrogen (
) of a neighboring molecule.

o Motif: This forms a centrosymmetric R

(8) dimer, creating a "ribbon" structure running parallel to the crystallographic b-axis.

 Significance: This strong dimerization explains the compound's high melting point and poor
solubility in non-polar solvents.

B. - Stacking & Halogen Bonding

e -Stacking: The planar fused ring system facilitates offset face-to-face stacking (centroid-
centroid distance ~3.6 A). The electron-withdrawing chlorine atom reduces the electron
density of the pyridine ring, potentially strengthening interactions with electron-rich aromatic
solvents or protein residues (e.g., Phenylalanine gates in kinases).

» Halogen Bonding: The C-CI bond is capable of forming Type Il halogen bonds (

), which can be exploited in co-crystal engineering to improve solubility.

Experimental Protocols (Step-by-Step)
Protocol A: Synthesis of the Crystalline Scaffold

Context: High-purity material is required for single-crystal growth. This route avoids metal
contamination.
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Reagents: 2,6-Dichloronicotinonitrile (1.0 eq), Hydrazine hydrate (80%, 3.0 eq), Ethanol
(Solvent).

Reaction: Dissolve 2,6-dichloronicotinonitrile in ethanol. Add hydrazine hydrate dropwise at
0°C.

Cyclization: Reflux the mixture at 80°C for 4—6 hours. The pyridine ring nitrogen
nucleophilically attacks the hydrazine intermediate to close the pyrazole ring.

Isolation: Cool to room temperature. The product precipitates as a solid.[1][2] Filter and wash
with cold ethanol.

Purification: Recrystallize from DMF/Water (1:1) or Glacial Acetic Acid to obtain X-ray quality
needles.

Protocol B: Single Crystal Growth (Vapor Diffusion)

Targeting the P21/c polymorph.

Dissolution: Dissolve 20 mg of the purified 3-amino-6-chloropyrazolo[3,4-b]pyridine in 2 mL
of DMSO (the compound has low solubility in common organic solvents).

Setup: Place the DMSO solution in a small inner vial.

Diffusion: Place the inner vial into a larger jar containing 10 mL of Methanol (antisolvent).
Cap tightly.

Timeline: Allow to stand undisturbed at 20°C for 7-14 days. Methanol vapor will slowly
diffuse into the DMSO, lowering solubility and promoting slow nucleation.

Harvesting: Colorless prism-like crystals should form. Mount on a glass fiber using epoxy for
XRD.

Visualization of Structural Logic

The following diagram illustrates the synthesis pathway and the resulting supramolecular

assembly logic observed in the crystal lattice.
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Crystal Engineering Logic
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Figure 1: Workflow from chemical synthesis to supramolecular crystal assembly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b2697502?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC12875399/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12875399/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12875399/
https://www.mdpi.com/2073-4352/14/2/162
https://www.benchchem.com/product/b2697502/docs#structural-characterization-guide-3-amino-6-chloropyrazolo-3-4-b-pyridine
https://www.benchchem.com/product/b2697502/docs#structural-characterization-guide-3-amino-6-chloropyrazolo-3-4-b-pyridine
https://www.benchchem.com/product/b2697502/docs#structural-characterization-guide-3-amino-6-chloropyrazolo-3-4-b-pyridine
https://www.benchchem.com/product/b2697502/docs#structural-characterization-guide-3-amino-6-chloropyrazolo-3-4-b-pyridine
https://www.benchchem.com/product/b2697502?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2697502?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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